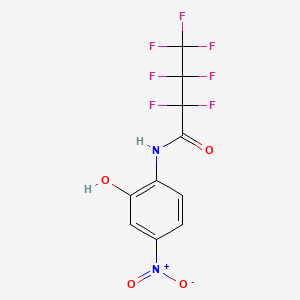
beta-Calacorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the proper formation of the sesquiterpene structure .
Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to isolate and purify this compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-Calacorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxide, while reduction reactions can produce this compound alcohol .
Applications De Recherche Scientifique
Chemistry: : In chemistry, beta-Calacorene is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of sesquiterpenoids and their derivatives .
Biology: : this compound has been found to have biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to explore its potential as a natural therapeutic agent .
Medicine: : In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals .
Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also explored for its potential use in the production of biofuels and other industrial applications .
Mécanisme D'action
The mechanism of action of beta-Calacorene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For example, this compound has been found to interact with cannabinoid receptors, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Beta-Calacorene is similar to other sesquiterpenoids such as alpha-Calacorene and beta-Caryophyllene. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities .
Uniqueness: : this compound is unique due to its distinct chemical structure and specific biological activities. Its ability to interact with cannabinoid receptors sets it apart from other sesquiterpenoids, making it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
50277-34-4 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |
Clé InChI |
KFYISTOZYAKAPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)



![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)


